4-Bromo-N-methyl-3-(trifluoromethyl)benzamide 4-Bromo-N-methyl-3-(trifluoromethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 1518956-79-0
VCID: VC2738593
InChI: InChI=1S/C9H7BrF3NO/c1-14-8(15)5-2-3-7(10)6(4-5)9(11,12)13/h2-4H,1H3,(H,14,15)
SMILES: CNC(=O)C1=CC(=C(C=C1)Br)C(F)(F)F
Molecular Formula: C9H7BrF3NO
Molecular Weight: 282.06 g/mol

4-Bromo-N-methyl-3-(trifluoromethyl)benzamide

CAS No.: 1518956-79-0

Cat. No.: VC2738593

Molecular Formula: C9H7BrF3NO

Molecular Weight: 282.06 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-N-methyl-3-(trifluoromethyl)benzamide - 1518956-79-0

Specification

CAS No. 1518956-79-0
Molecular Formula C9H7BrF3NO
Molecular Weight 282.06 g/mol
IUPAC Name 4-bromo-N-methyl-3-(trifluoromethyl)benzamide
Standard InChI InChI=1S/C9H7BrF3NO/c1-14-8(15)5-2-3-7(10)6(4-5)9(11,12)13/h2-4H,1H3,(H,14,15)
Standard InChI Key UIHCVLDSWXSWMA-UHFFFAOYSA-N
SMILES CNC(=O)C1=CC(=C(C=C1)Br)C(F)(F)F
Canonical SMILES CNC(=O)C1=CC(=C(C=C1)Br)C(F)(F)F

Introduction

Chemical Structure and Properties

Structural Characteristics

4-Bromo-N-methyl-3-(trifluoromethyl)benzamide features a benzene ring core with three key functional groups: a bromine atom at the 4-position, a trifluoromethyl group at the 3-position, and an N-methylbenzamide moiety. This arrangement of functional groups contributes to the compound's unique chemical reactivity and potential biological activity .

The compound's molecular formula is C9H7BrF3NO, representing the composition of carbon, hydrogen, bromine, fluorine, nitrogen, and oxygen atoms in its structure . The molecular structure exhibits specific geometric configurations that influence its physical and chemical behavior.

Physicochemical Properties

The physicochemical properties of 4-Bromo-N-methyl-3-(trifluoromethyl)benzamide are summarized in the following table:

PropertyValue
Molecular FormulaC9H7BrF3NO
Molecular Weight282.06 g/mol
Exact Mass280.966311 g/mol
InChIInChI=1S/C9H7BrF3NO/c1-14(9(11,12)13)8(15)6-2-4-7(10)5-3-6/h2-5H,1H3
InChIKeyNYQYYNCRNQXZNS-UHFFFAOYSA-N

These fundamental properties are critical for understanding the behavior of this compound in various chemical and biological systems . The precise molecular weight and structural identifiers allow for accurate identification and characterization in analytical studies.

Applications and Research

Chemical Intermediate Applications

4-Bromo-N-methyl-3-(trifluoromethyl)benzamide serves as a valuable chemical intermediate in the synthesis of more complex molecular structures. The bromine functionality provides a reactive site for various transformations, including:

  • Cross-coupling reactions (Suzuki, Heck, Sonogashira)

  • Metal-halogen exchange reactions

  • Nucleophilic substitution reactions

These transformations enable the elaboration of this compound into diverse structural analogs with potentially enhanced or modified properties .

Related Compounds

Structural Analogs

Several compounds share structural similarities with 4-Bromo-N-methyl-3-(trifluoromethyl)benzamide. The table below presents a comparison of this compound with selected structural analogs:

Compound NameMolecular FormulaStructural Differences
4-Bromo-3-(trifluoromethyl)benzamideC8H5BrF3NOLacks N-methyl group
4-Bromo-N-methoxy-N-methyl-3-(trifluoromethyl)benzamideC10H9BrF3NO2Contains additional methoxy group
4-Bromo-N-ethyl-N-methyl-3-(trifluoromethyl)benzamideC11H11BrF3NOContains N-ethyl instead of N-methyl

The comparison highlights the subtle structural variations among these analogs, which can significantly influence their chemical reactivity and biological properties .

Comparison of Properties

The structural differences among these related compounds translate into variations in their physicochemical properties:

  • 4-Bromo-N-ethyl-N-methyl-3-(trifluoromethyl)benzamide has a higher molecular weight (310.11 g/mol) compared to 4-Bromo-N-methyl-3-(trifluoromethyl)benzamide (282.06 g/mol) .

  • The introduction of additional substituents on the nitrogen atom affects the electronic distribution and conformational preferences of these molecules.

  • These structural modifications can influence solubility, lipophilicity, and binding affinity to biological targets .

Analytical Methods

Identification Techniques

Several analytical techniques can be employed for the identification and characterization of 4-Bromo-N-methyl-3-(trifluoromethyl)benzamide:

  • Mass spectrometry provides information on the molecular weight and fragmentation patterns

  • NMR spectroscopy enables structural elucidation through analysis of proton and carbon environments

  • Infrared spectroscopy identifies the characteristic functional groups, including the amide carbonyl and C-F stretching vibrations

  • X-ray crystallography, when applicable, reveals the precise three-dimensional arrangement of atoms in the solid state

These complementary techniques collectively provide a comprehensive structural characterization of the compound .

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